(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile is a chemical compound characterized by the presence of an amino group, a dichlorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(3,4-dichlorophenyl)propanamide
- (3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid
Uniqueness
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C9H8Cl2N2 |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,4-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
DBISZULIWLXZJR-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)Cl |
Origin of Product |
United States |
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